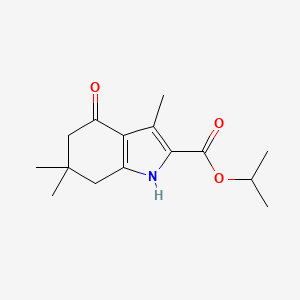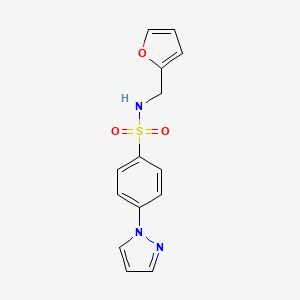![molecular formula C17H18N4O B4626319 2-(4-propoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626319.png)
2-(4-propoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[1,5-c]pyrimidine derivatives involves various chemical reactions. One approach includes the heteroaromatization with 4-hydroxycoumarin, leading to the formation of novel pyrimidine derivatives through reactions with a variety of reagents. Such processes demonstrate the versatility and reactivity of the triazolopyrimidine core in synthesizing novel compounds with potential antimicrobial activities (El-Agrody et al., 2001).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives has been characterized using X-ray diffraction and various spectroscopic techniques. Studies on ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate have provided insight into the geometrical parameters and electronic structure, further supported by Hirshfeld surface analysis and DFT calculations. These analyses underscore the complex molecular architecture and the influence of substituents on the electronic and spatial configuration of triazolopyrimidine derivatives (Lahmidi et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of [1,2,4]triazolo[1,5-c]pyrimidines is highlighted by their ability to undergo various reactions, including oxidative cyclization and cyclocondensation, leading to a range of derivatives with potential biological activities. These reactions facilitate the synthesis of compounds with diverse functional groups and structural motifs, exemplified by studies on the oxidative cyclization using alumina-supported calcium hypochlorite and cyclocondensation reactions with hydroxylamine or hydrazine (Son & Song, 2010).
Scientific Research Applications
Synthesis and Characterization
Research has led to the development of a variety of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives. For instance, El-Agrody et al. (2001) synthesized novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones through reactions involving various reagents, leading to compounds like pyrano[2,3-d]pyrimidine-6-ones and pyrimido[1,6-b][1,2,4]-triazine-3,14-dione. These derivatives were explored for their antimicrobial activities (El-Agrody et al., 2001).
Antitumor Activities
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives have been identified as potent antitumor agents. Ahmed et al. (2014) reported the synthesis of new derivatives demonstrating potent anti-tumor cytotoxic activity in vitro against various human cancer cell lines (Ahmed, Ahmed, & Abdelhamid, 2014). Similarly, Kamal et al. (2020) synthesized novel [1,2,4]triazolo[4,3-a]pyrimidines which showed significant cytotoxicity against bone and breast cancer cell lines (Kamal et al., 2020).
Pharmacological Applications
The [1,2,4]Triazolo[1,5-a]pyrimidine scaffold is known for its wide range of pharmacological activities. Merugu et al. (2022) highlight its usage in anticancer, antimicrobial, anti-tubercular, and as CB2 cannabinoid agonists, among other applications, indicating its significance in medicinal chemistry (Merugu, Cherukupalli, & Karpoormath, 2022).
Antibacterial Activity
Several studies have also focused on the antibacterial properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For example, Shehta and Abdel Hamid (2019) synthesized new pyrimidine heterocycles with notable antibacterial activity against various bacterial strains (Shehta & Abdel Hamid, 2019).
properties
IUPAC Name |
4-(4-propoxyphenyl)-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-2-10-22-13-8-6-12(7-9-13)16-19-17-14-4-3-5-15(14)18-11-21(17)20-16/h6-9,11H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIMAROAUUPDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-propoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4626251.png)
![2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4626257.png)
![[(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid](/img/structure/B4626269.png)
![8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4626276.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-2-(methylthio)benzamide](/img/structure/B4626286.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4626292.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4626294.png)




![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4626328.png)